molecular formula C23H27N3O8S2 B2593272 (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 887208-29-9

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2593272
CAS No.: 887208-29-9
M. Wt: 537.6
InChI Key: KANMBOVVZRYVNC-BZZOAKBMSA-N
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Description

(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C23H27N3O8S2 and its molecular weight is 537.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound (Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate and its derivatives have shown promise in antimicrobial activities. A study by Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which demonstrated good antimicrobial activity against various bacterial strains causing infections in different parts of the human body. These findings indicate the potential of such compounds in developing new antimicrobial agents (Mishra et al., 2019).

Antihypertensive Agents

Synthesis and Reactions as Antihypertensive Agents

Another interesting application of related compounds is in the creation of antihypertensive agents. Abdel-Wahab et al. (2008) investigated the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, demonstrating their potential as effective α-blocking agents for treating hypertension (Abdel-Wahab et al., 2008).

Biological Activity of Metal Complexes

Structural and Biological Activity Studies

The study of metal complexes derived from similar compounds has also been noteworthy. Hassan (2018) prepared a new Schiff base and its metal complexes, which were characterized and evaluated for their biological activity. The study found that these complexes exhibited higher inhibition activity compared to the free ligand, suggesting their potential in biological applications (Hassan, 2018).

Anticancer Activity

Evaluation of Anticancer Potential

The exploration of anticancer properties is another significant area of application. Havrylyuk et al. (2010) performed antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, revealing potential anticancer activity on various cancer cell lines. This study highlights the possible use of these compounds in developing new anticancer drugs (Havrylyuk et al., 2010).

Oxidation and Catalytic Applications

Synthesis and Oxidation Studies

Research into the oxidation and catalytic properties of related compounds has also been conducted. Aitken et al. (1997) synthesized new chiral 2-thiazolines and studied their oxidation properties. Such research contributes to the understanding of the chemical behavior and potential applications of these compounds in catalysis (Aitken et al., 1997).

Properties

IUPAC Name

methyl 2-[6-sulfamoyl-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O8S2/c1-5-32-17-10-14(11-18(33-6-2)21(17)34-7-3)22(28)25-23-26(13-20(27)31-4)16-9-8-15(36(24,29)30)12-19(16)35-23/h8-12H,5-7,13H2,1-4H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANMBOVVZRYVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.